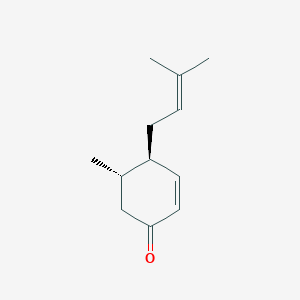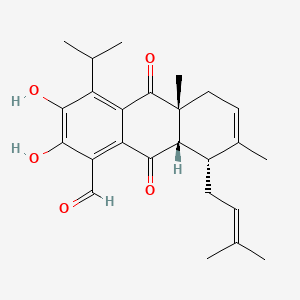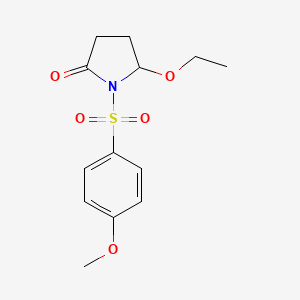
1-(4-Methoxybenzenesulphonyl)-2-oxo-5-ethoxypyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzenesulphonyl)-2-oxo-5-ethoxypyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxybenzenesulphonyl group, and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzenesulphonyl)-2-oxo-5-ethoxypyrrolidine typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxybenzenesulphonyl)-2-oxo-5-ethoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(4-Methoxybenzenesulphonyl)-2-oxo-5-ethoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-(4-Methoxybenzenesulphonyl)-2-oxo-5-ethoxypyrrolidine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis of 1-(4-Methoxybenzenesulphonyl)-2-oxo-5-ethoxypyrrolidine.
4-Methoxybenzenesulfonamide: Shares the methoxybenzenesulphonyl group but differs in its overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
Propriétés
Numéro CAS |
111711-51-4 |
|---|---|
Formule moléculaire |
C13H17NO5S |
Poids moléculaire |
299.34 g/mol |
Nom IUPAC |
5-ethoxy-1-(4-methoxyphenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO5S/c1-3-19-13-9-8-12(15)14(13)20(16,17)11-6-4-10(18-2)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
Clé InChI |
IVUHPMCTIQUPFF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


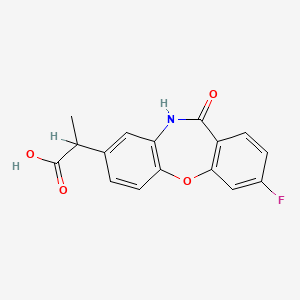
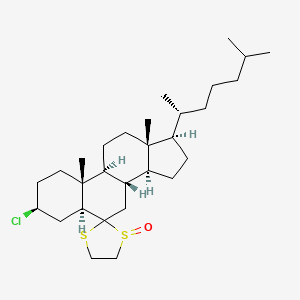

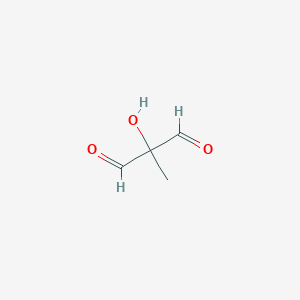
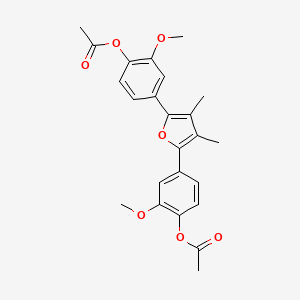
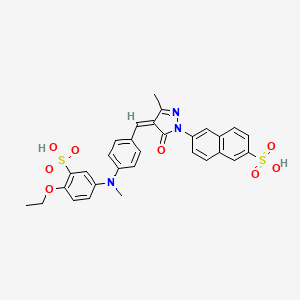



![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)

